molecular formula C16H24O10 B15126559 2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol

2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol

Cat. No.: B15126559
M. Wt: 376.36 g/mol
InChI Key: CQHVYUDLQLYNAI-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[44002,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the tricyclic core, followed by the introduction of hydroxyl and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce various alcohols.

Scientific Research Applications

2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol: shares similarities with other tricyclic compounds that contain hydroxyl and methoxy groups.

    Other tricyclic compounds: These may include derivatives with different substituents or variations in the tricyclic core structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H24O10

Molecular Weight

376.36 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C16H24O10/c1-22-12-6-2-3-23-14(8(6)16(5-18)13(12)26-16)25-15-11(21)10(20)9(19)7(4-17)24-15/h2-3,6-15,17-21H,4-5H2,1H3

InChI Key

CQHVYUDLQLYNAI-UHFFFAOYSA-N

Canonical SMILES

COC1C2C=COC(C2C3(C1O3)CO)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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